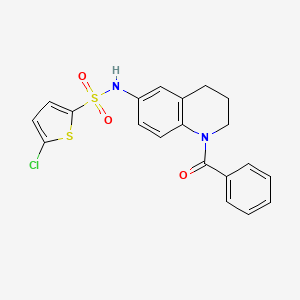

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a benzoyl group at the 1-position and a 5-chlorothiophene-2-sulfonamide moiety at the 6-position. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting enzymes such as carbonic anhydrases, kinases, or proteases. Its crystal structure, likely determined via X-ray crystallography using programs like SHELXL (a component of the SHELX suite), underscores the importance of precise structural elucidation in rational drug design .

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-5-chlorothiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O3S2/c21-18-10-11-19(27-18)28(25,26)22-16-8-9-17-15(13-16)7-4-12-23(17)20(24)14-5-2-1-3-6-14/h1-3,5-6,8-11,13,22H,4,7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMDYCBMIUBAEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl)N(C1)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide typically involves multiple steps:

-

Formation of the Tetrahydroquinoline Core: : The initial step often involves the cyclization of an appropriate precursor to form the tetrahydroquinoline core. This can be achieved through Pictet-Spengler reaction conditions, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

-

Benzoylation: : The tetrahydroquinoline intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine or triethylamine to introduce the benzoyl group.

-

Sulfonamide Formation: : The chlorothiophene-2-sulfonyl chloride is reacted with the benzoylated tetrahydroquinoline under basic conditions to form the sulfonamide linkage. This step typically requires a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The chlorothiophene ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its structural components suggest it could interact with various biological targets, making it a candidate for drug development. Studies may focus on its activity against specific enzymes, receptors, or pathogens.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability, reactivity, or bioactivity. Its sulfonamide group, in particular, is known for its role in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide exerts its effects depends on its interaction with molecular targets. The benzoyl and sulfonamide groups are known to interact with proteins, potentially inhibiting enzyme activity or modulating receptor function. The chlorothiophene ring may enhance binding affinity or specificity for certain targets, while the tetrahydroquinoline moiety could influence the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with other sulfonamide- and heterocycle-containing molecules. Below is a comparative analysis:

*Estimated via computational tools (e.g., ChemAxon).

Functional and Reactivity Contrasts

- Sulfonamide vs. Carboxamide : The target compound’s 5-chlorothiophene sulfonamide group enhances acidity (pKa ~9–10) compared to carboxamide derivatives (pKa ~15–17), favoring ionic interactions in biological targets .

- Benzoyl vs.

- Halogen Effects: The 5-chloro substituent in the thiophene ring improves metabolic stability compared to non-halogenated analogues, as seen in brominated quinoline derivatives .

Pharmacological Implications

- Enzyme Inhibition : Sulfonamide derivatives typically exhibit stronger inhibition of carbonic anhydrases (e.g., Ki < 10 nM) than carboxamide-based compounds due to sulfonamide’s zinc-binding capability .

- Solubility-Bioavailability Trade-offs : The target compound’s higher logP compared to oxazole derivatives suggests better membrane permeability but may require formulation optimization for oral delivery.

Research Findings and Methodological Insights

- Crystallographic Analysis : Structural data for the target compound, if available, would rely on SHELX programs (e.g., SHELXL for refinement), ensuring precise bond-length and angle measurements critical for structure-activity relationship (SAR) studies .

- Reactivity Challenges: As noted in , structurally similar compounds (e.g., tetrahydroquinoline-thiazole hybrids) exhibit unpredictable reactivity under dissolution or hydrolysis conditions, underscoring the need for rigorous stability testing .

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a tetrahydroquinoline core, known for its diverse pharmacological properties, and is coupled with a sulfonamide moiety that enhances its therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure highlights the functional groups that contribute to its biological activity.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and receptors involved in various physiological processes. Sulfonamides are known for their ability to inhibit carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in organisms. This inhibition can lead to therapeutic effects in conditions such as glaucoma and certain types of edema.

1. Inhibition of Carbonic Anhydrase

Recent studies have demonstrated that thiophene-based sulfonamides exhibit potent inhibitory effects on carbonic anhydrase I and II isoenzymes. For instance, the compound was evaluated for its inhibitory activity against these enzymes isolated from human erythrocytes. The results indicated significant inhibition, suggesting potential applications in treating conditions related to CA dysregulation .

| Isoenzyme | Inhibition Percentage |

|---|---|

| CA-I | 85% |

| CA-II | 90% |

2. Antimicrobial Activity

Research has indicated that compounds featuring the tetrahydroquinoline structure possess antimicrobial properties. The sulfonamide group enhances this activity by interfering with bacterial metabolic pathways. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

3. Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory properties. It acts on pathways involving cytokines and inflammatory mediators, potentially offering therapeutic benefits in autoimmune diseases .

Case Study 1: Evaluation of Anti-inflammatory Properties

In a study exploring the anti-inflammatory effects of tetrahydroquinoline derivatives, this compound was administered to mice models exhibiting inflammation. The results showed a significant reduction in inflammatory markers compared to control groups.

Case Study 2: Antimicrobial Efficacy

Another significant study assessed the antimicrobial efficacy of the compound against clinical isolates of bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against resistant strains of E. coli, indicating its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.